molecular formula C10H20NO7P B105382 Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 89524-98-1

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B105382
CAS RN: 89524-98-1
M. Wt: 297.24 g/mol
InChI Key: LJHAPRKTPAREGO-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (MTBADMPA) is a small molecule that is used in a variety of scientific research applications. It is an organophosphate compound that is used as a reagent in chemical synthesis, as a ligand in protein-protein interactions, and as an inhibitor of enzymes. MTBADMPA has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Transformations

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate plays a significant role in the synthesis of complex organic compounds. It has been used in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is further reacted with various amines and nucleophiles to produce substitution products and fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

Peptide and Amino Acid Derivatives

This compound is instrumental in the formation of peptide and amino acid derivatives. The tert-butoxycarbonyl group from N-blocked amino acids and peptides can be quantitatively cleaved, aiding in the accurate determination of derivatives (Ehrlich-Rogozinski, 1974). Moreover, the tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester's conformation in the crystalline state and gas phase has been studied, providing insights into the structural aspects of these compounds (Ejsmont et al., 2007).

Polymerization and Material Science

In material science, the compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, synthesized by condensing N-(tert-butoxycarbonyl)-l-alanine with various compounds, are used to form polymers with potential applications in various fields (Gao et al., 2003).

Structural Analysis in Crystallography

The compound also finds application in crystallography for the analysis of molecular and solid-state structures. Studies have revealed interesting aspects of its conformation and interactions in different states, enhancing our understanding of molecular structures (Wani et al., 2014).

properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHAPRKTPAREGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327936, DTXSID90920329
Record name Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89524-98-1, 90548-94-0
Record name Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Boc-alpha-phosphonoglycine trimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A quantity of 2.92 g (0.016 mol) of N-bromo succinimide is added to 2.82 g (0.015 mol) of N-Boc glycine, methyl ester in 230 mL of carbon tetrachloride. The mixture is heated at reflux with stirring for 1 hour, cooled to 0° C., and filtered. The filtrate is evaporated to dryness and the residue is dissolved in 30 mL of tetrahydrofuran. A quantity of 2.10 g (0.017 mol) of trimethyl phosphite is added and the solution is maintained at reflux for 18 hours. The solvent is evaporated and the product is purified by silica gel chromatography eluting with ethyl acetate; wt 2.80 g (63%);
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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